Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine

Descripción general

Descripción

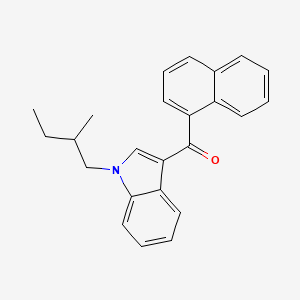

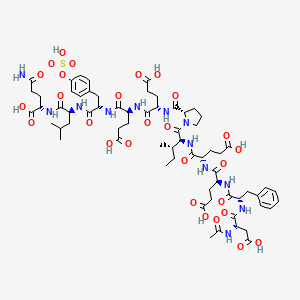

Etravirine, also known as Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections in combination with other antiretroviral agents . It is used clinically for the treatment of human immunodeficiency virus type 1 (HIV-1) infection .

Synthesis Analysis

The synthesis of Etravirine has been explored in several studies. One method involves a microwave-promoted amination, which significantly reduces the reaction time and improves the overall yield . Another method involves the synthesis of Etravirine via an intermediate 4-((4-amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile .Molecular Structure Analysis

The molecular structure of Etravirine is C20H15BrN6O, with a molecular weight of 435.277 . It is a small molecule with a complex structure that includes a pyrimidine ring .Chemical Reactions Analysis

Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1), and consequently blocks DNA-dependent and RNA-dependent polymerase activity . It does not inhibit human DNA polymerase alpha, beta, or gamma .Physical And Chemical Properties Analysis

Etravirine is a small molecule with a molecular weight of 435.277 . Its chemical formula is C20H15BrN6O . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación

HIV-1 Treatment

Field

Medical Science, specifically Antiretroviral Therapy

Application Summary

Etravirine is an antiretroviral drug used for the treatment of human immunodeficiency virus type 1 (HIV-1) infection . It is administered orally in combination with other antiretroviral drugs .

Methods of Application

Etravirine is administered orally and is often used in combination with other antiretroviral drugs .

Results or Outcomes

Etravirine has shown to be a well-tolerated non-nucleoside reverse transcriptase inhibitor (NNRTI) with a higher genetic barrier for resistance and good safety profiles compared to the first-generation NNRTIs .

Pharmaceutical Research

Field

Application Summary

Etravirine has been used in the development of co-crystals with three carboxylic acids via a process called mechanochemical activation .

Methods of Application

The co-crystals of Etravirine were synthesized by wet milling of ingredients for 120 minutes .

Results or Outcomes

The co-crystals showed different morphology as evidenced by SEM microscopy . Spectroscopic analyses highlighted the hydrogen bonds between Etravirine and co-formers . These co-crystals are stable up to four months on storage under extreme conditions .

Solubility Improvement

Field

Application Summary

Etravirine has been used in the development of new solid forms to improve its solubility . This is crucial as poor aqueous solubility can limit the effectiveness of a drug .

Methods of Application

Thirteen new solid forms of Etravirine were realized in the process of polymorph and cocrystal/salt screening . These include one anhydrous form, five salts (hydrochloride, mesylate, sulfate, besylate, and tosylate), two cocrystals (with adipic acid and 1,3,5-benzene-tricarboxylic acid), and five solvates (formic acid, acetic acid, acetonitrile, and 2:1 and 1:1 methanolates) .

Results or Outcomes

The cocrystals were found to be stable and showed an improvement in solubility with time . All the salts were dissociated within an hour, except the tosylate, which showed 50% phase transformation after 1 h of the slurry experiment .

Efficient Synthesis

Field

Application Summary

Etravirine has been synthesized via a microwave-promoted amination . This method was developed to overcome the shortcomings of the existing synthetic routes, such as the long reaction time and poor yield .

Methods of Application

The synthesis of Etravirine was achieved through a microwave-promoted method . This method significantly reduced the amination reaction time from 12 h to 15 min .

Results or Outcomes

The overall yield improved from 30.4% to 38.5% . This method could be amenable to scale-up, and production costs could be significantly lowered .

Anti-HIV Drug Development

Field

Application Summary

Etravirine is a second-generation drug of the diarylpyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs), approved in 2008 by the U.S. Federal Drug Administration (FDA) for use in highly active antiretroviral therapy (HAART) .

Methods of Application

Etravirine is a well-tolerated NNRTI with a higher genetic barrier for resistance and good safety profiles compared to the first-generation NNRTIs .

Results or Outcomes

The existing synthetic routes of Etravirine had some shortcomings, such as the long reaction time and poor yield, which led to the expensive price of Etravirine . Therefore, an efficient synthesis of Etravirine holds great potential in both scientifically and socially .

Safety And Hazards

Etravirine is harmful if swallowed . It may cause long-lasting harmful effects to aquatic life . Common side effects of use include mild to moderate rash within the first 6 weeks of therapy, nausea, diarrhea, and peripheral neuropathy . In case of accidental ingestion or exposure, immediate medical attention is advised .

Direcciones Futuras

Propiedades

IUPAC Name |

4-[5-amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(24)18(21)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,24H2,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWTXTHNAPWTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747505 | |

| Record name | 4-{[5-Amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Des(6-amino-5-bromo)-5-amino-6-chloro Etravirine | |

CAS RN |

269055-78-9 | |

| Record name | 4-[[5-Amino-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269055-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{[5-Amino-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

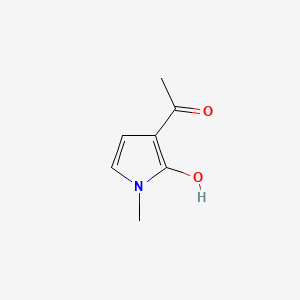

![Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B589182.png)

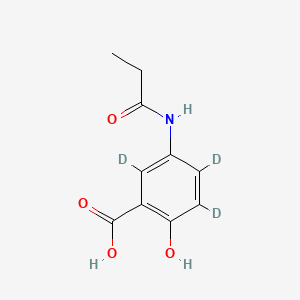

![(5alpha)-2'H-Androst-2-eno[3,2-c]pyrazol-17-one](/img/structure/B589188.png)

![2-[(2R,3R)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B589190.png)